molecular formula C10H14O6 B110603 [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate CAS No. 57230-48-5

[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate

Cat. No.: B110603
CAS No.: 57230-48-5
M. Wt: 230.21 g/mol
InChI Key: MMAXAFOTGLVFQZ-FIRGSJFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate involves specific reaction conditions and routes. One common method includes the reaction of galactitol with acetic anhydride under controlled conditions to form the diacetate derivative . Industrial production methods may vary, but they generally involve similar chemical reactions with optimized conditions for large-scale production.

Chemical Reactions Analysis

[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride for acetylation and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate exerts its effects involves the activation of two parallel signaling cascades: the p53-p21 and the CDC25C-CDK1 cascades . These pathways are crucial for cell cycle regulation and apoptosis, making the compound effective in inducing cell cycle arrest and enhancing radiosensitivity.

Comparison with Similar Compounds

Similar compounds to [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate include:

  • Dianhydrodulcitol
  • Dulcitol diepoxide
  • 1,2:5,6-Diepoxydulcitol

Compared to these compounds, this compound is unique in its specific applications in cancer research and its ability to enhance radiosensitivity .

Properties

CAS No.

57230-48-5

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

[(1R,2S)-2-acetyloxy-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethyl] acetate

InChI

InChI=1S/C10H14O6/c1-5(11)15-9(7-3-13-7)10(8-4-14-8)16-6(2)12/h7-10H,3-4H2,1-2H3/t7-,8+,9+,10-

InChI Key

MMAXAFOTGLVFQZ-FIRGSJFUSA-N

SMILES

CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CO1)[C@@H]([C@@H]2CO2)OC(=O)C

Canonical SMILES

CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C

Key on ui other cas no.

57230-48-5

Synonyms

1,2:5,6-Dianhydro-3,4-diacetyldulcitol;  1,2:5,6-Dianhydro-3,4-diacetylgalactitol; _x000B_NSC 292297;  1,2:5,6-Dianhydro-, Galactitol, Diacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate
Reactant of Route 3
Reactant of Route 3
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate
Reactant of Route 4
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate
Reactant of Route 5
Reactant of Route 5
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate
Reactant of Route 6
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate
Customer
Q & A

A: DADAG is an alkylating agent that exerts its antitumor effects primarily by inducing apoptosis in cancer cells. While the exact mechanism remains partially unclear, research suggests DADAG interacts with DNA, leading to DNA damage and ultimately triggering programmed cell death [, , ]. This process has been linked to the inhibition of DNA synthesis [] and alterations in the expression of proteins involved in apoptosis, such as Bcl-2 family members like Bcl-2, Bcl-XL, and Bad [, , , , ].

A: Studies demonstrate that DADAG can induce cell cycle arrest at the G2/M phase [, ]. This arrest is associated with changes in the expression of cell cycle regulatory proteins, including an increase in cyclin B1, phospho-cdc2 (Thr15), phospho-cdc2 (Thr161), and Wee1, as well as a decrease in Cdc2 and Cdc25C [, ].

A: Research indicates that DADAG activates caspases, a family of proteases crucial for apoptosis execution [, , ]. This activation leads to the cleavage of key apoptotic substrates, including PARP, lamin B, and DFF45, further promoting apoptosis []. Specifically, caspase-3 activity is significantly increased following DADAG treatment, and inhibiting caspase-3 partially blocks apoptosis [, ].

A: Yes, in vivo studies using a mouse model of hepatocarcinoma H22 demonstrated that DADAG inhibits tumor growth and angiogenesis []. This effect is linked to a decrease in microvessel density (MVD) and downregulation of vascular endothelial growth factor (VEGF) and its transcription factor Sp1 [].

ANone: In vitro studies have demonstrated the efficacy of DADAG against various human cancer cell lines, including:

  • HL-60 (acute promyelocytic leukemia) [, , ]
  • K562 (chronic myelogenous leukemia) [, ]
  • L1210 (murine leukemia) [, , , , , , , ]
  • HLE (hepatocellular carcinoma) [, ]
  • SMMC-7721 (hepatocellular carcinoma) []
  • PC-3M (prostate cancer) []
  • QGY-7703 (hepatocellular carcinoma) []

ANone: Researchers have employed several in vivo models to investigate DADAG's efficacy, including:

  • Mice intracerebrally inoculated with Ehrlich ascites carcinoma (EAC) [, ]
  • Mice intracerebrally inoculated with L1210 leukemia []
  • DBA/2 mice intracerebrally inoculated with L1210 leukemia []
  • Nude mice xenografted with QGY-7703 hepatocellular carcinoma cells []
  • Mice with transplanted hepatocarcinoma 22 (H22) []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.